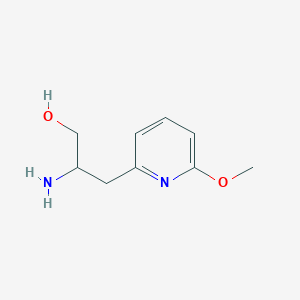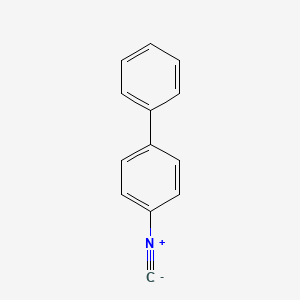
4,4-Dimethylpentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylpentane-1,2-diol is an organic compound with the molecular formula C7H16O2 It is a branched diol, meaning it contains two hydroxyl (-OH) groups attached to a branched carbon chain
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4,4-dimethylpentane-1,2-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process can be optimized for higher yields and purity by adjusting parameters such as pressure, temperature, and catalyst type.
化学反応の分析
Types of Reactions: 4,4-Dimethylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or THF.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of 4,4-dimethylpentane-1,2-dione or corresponding carboxylic acids.
Reduction: Formation of 4,4-dimethylpentane.
Substitution: Formation of 4,4-dimethylpentane-1,2-dichloride.
科学的研究の応用
4,4-Dimethylpentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4,4-Dimethylpentane-1,2-diol exerts its effects depends on the specific application. In biochemical contexts, the hydroxyl groups can form hydrogen bonds with other molecules, influencing molecular interactions and stability. The compound may also participate in redox reactions, altering the oxidation state of other molecules.
類似化合物との比較
2,4-Dimethylpentane-1,2-diol: Similar structure but different positioning of methyl groups.
4,4-Dimethylhexane-1,2-diol: Similar structure with an additional carbon in the chain.
2,2-Dimethylpropane-1,3-diol: Different branching and positioning of hydroxyl groups.
Uniqueness: 4,4-Dimethylpentane-1,2-diol is unique due to its specific branching and the positioning of hydroxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
123122-61-2 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
4,4-dimethylpentane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)4-6(9)5-8/h6,8-9H,4-5H2,1-3H3 |
InChIキー |
NKKWYENCEXCGLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride](/img/structure/B13595261.png)


![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)


